Veldoreotide (TFA)
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Overview
Description
Veldoreotide trifluoroacetate is a synthetic somatostatin analogue that binds to somatostatin receptors 2, 4, and 5. It is primarily used in scientific research to study its pharmacological activity as an agonist of somatostatin receptor 4. Somatostatin is a neuropeptide that inhibits the secretion of various hormones in the human body, such as growth hormone, glucagon, and insulin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of veldoreotide trifluoroacetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Industrial Production Methods
Industrial production of veldoreotide trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography for purification. The final product is lyophilized to obtain a white to off-white solid .
Chemical Reactions Analysis
Types of Reactions
Veldoreotide trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds in the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: The peptide can undergo substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Nucleophilic reagents such as sodium azide or cyanogen bromide.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptide with substituted amino acid residues.
Scientific Research Applications
Veldoreotide trifluoroacetate has several scientific research applications:
Chemistry: Used to study the binding affinity and selectivity of somatostatin receptors.
Biology: Investigates the role of somatostatin receptors in hormone secretion and cell proliferation.
Medicine: Explores potential therapeutic applications in treating neuroendocrine tumors and pain modulation.
Industry: Utilized in the development of new somatostatin analogues for clinical use
Mechanism of Action
Veldoreotide trifluoroacetate exerts its effects by binding to somatostatin receptors 2, 4, and 5. Upon binding, it activates G-protein-coupled signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate levels. This results in the inhibition of hormone secretion and cell proliferation. The compound also modulates pain by activating somatostatin receptor 4 .
Comparison with Similar Compounds
Similar Compounds
Octreotide: Another somatostatin analogue that primarily binds to somatostatin receptors 2 and 5.
Pasireotide: Binds to somatostatin receptors 1, 2, 3, and 5.
Lanreotide: Binds to somatostatin receptors 2 and 5.
Uniqueness of Veldoreotide Trifluoroacetate
Veldoreotide trifluoroacetate is unique due to its high potency and efficacy in activating somatostatin receptor 4, in addition to somatostatin receptors 2 and 5. This differentiated activation pattern makes it a valuable tool for studying the specific roles of somatostatin receptor 4 in various physiological processes .
Properties
Molecular Formula |
C62H75F3N12O12 |
---|---|
Molecular Weight |
1237.3 g/mol |
IUPAC Name |
2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C60H74N12O10.C2HF3O2/c1-37(73)54-59(81)70-50(31-39-18-6-3-7-19-39)60(82)72(36-51(62)74)29-15-26-52(75)63-28-14-25-53(76)66-47(30-38-16-4-2-5-17-38)56(78)68-49(33-41-35-65-45-23-11-9-21-43(41)45)58(80)69-48(32-40-34-64-44-22-10-8-20-42(40)44)57(79)67-46(55(77)71-54)24-12-13-27-61;3-2(4,5)1(6)7/h2-11,16-23,34-35,37,46-50,54,64-65,73H,12-15,24-33,36,61H2,1H3,(H2,62,74)(H,63,75)(H,66,76)(H,67,79)(H,68,78)(H,69,80)(H,70,81)(H,71,77);(H,6,7)/t37-,46+,47+,48-,49+,50+,54+;/m1./s1 |
InChI Key |
KMXURQSBSDDSPX-NTYYTJCMSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CCCC(=O)NCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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